Cas no 1194974-09-8 (1-Ethyl-1H-indol-4-amine)

1-Ethyl-1H-indol-4-amine is a substituted indole derivative characterized by an ethyl group at the 1-position and an amine functional group at the 4-position of the indole ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features make it suitable for further functionalization, enabling the synthesis of more complex heterocyclic systems. The presence of the amine group enhances reactivity, facilitating coupling reactions and serving as a precursor for derivatives with potential biological activity. High purity and consistent quality are critical for its application in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
1-Ethyl-1H-indol-4-amine structure
1-Ethyl-1H-indol-4-amine structure
商品名:1-Ethyl-1H-indol-4-amine
CAS番号:1194974-09-8
MF:C10H12N2
メガワット:160.215682029724
MDL:MFCD20084714
CID:2853760
PubChem ID:57415919

1-Ethyl-1H-indol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-Ethyl-1H-indol-4-amine
    • MDL: MFCD20084714
    • インチ: 1S/C10H12N2/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-7H,2,11H2,1H3
    • InChIKey: KDLRHIHDKFNMGN-UHFFFAOYSA-N
    • ほほえんだ: N1(CC)C2=C(C(N)=CC=C2)C=C1

1-Ethyl-1H-indol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-804774-0.05g
1-ethyl-1H-indol-4-amine
1194974-09-8 95%
0.05g
$528.0 2024-05-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1596570-100mg
1-Ethyl-1H-indol-4-amine
1194974-09-8 98%
100mg
¥12765.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1596570-500mg
1-Ethyl-1H-indol-4-amine
1194974-09-8 98%
500mg
¥14932.00 2024-08-09
Enamine
EN300-804774-10.0g
1-ethyl-1H-indol-4-amine
1194974-09-8 95%
10.0g
$2701.0 2024-05-21
Enamine
EN300-804774-1g
1-ethyl-1H-indol-4-amine
1194974-09-8
1g
$628.0 2023-09-03
Enamine
EN300-804774-5g
1-ethyl-1H-indol-4-amine
1194974-09-8
5g
$1821.0 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1596570-50mg
1-Ethyl-1H-indol-4-amine
1194974-09-8 98%
50mg
¥13068.00 2024-08-09
Enamine
EN300-804774-10g
1-ethyl-1H-indol-4-amine
1194974-09-8
10g
$2701.0 2023-09-03
Enamine
EN300-804774-0.25g
1-ethyl-1H-indol-4-amine
1194974-09-8 95%
0.25g
$579.0 2024-05-21
Enamine
EN300-804774-1.0g
1-ethyl-1H-indol-4-amine
1194974-09-8 95%
1.0g
$628.0 2024-05-21

1-Ethyl-1H-indol-4-amine 関連文献

1-Ethyl-1H-indol-4-amineに関する追加情報

Professional Introduction to 1-Ethyl-1H-indol-4-amine (CAS No. 1194974-09-8)

1-Ethyl-1H-indol-4-amine, a compound with the chemical identifier CAS No. 1194974-09-8, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its structural properties and potential applications in the development of novel therapeutic agents. The compound belongs to the indole family, a class of molecules known for their diverse biological activities and pharmacological relevance.

The molecular structure of 1-Ethyl-1H-indol-4-amine consists of an indole core substituted with an ethyl group at the 1-position and an amine group at the 4-position. This specific arrangement of functional groups imparts unique chemical and biological characteristics, making it a valuable scaffold for drug discovery. The indole ring itself is a privileged structure in medicinal chemistry, frequently found in natural products and pharmacologically active compounds.

In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects. Among these derivatives, 1-Ethyl-1H-indol-4-amine has been explored for its potential role in modulating various biological pathways. Its amine functionality allows for further chemical modifications, enabling the synthesis of more complex analogs with tailored pharmacological properties.

One of the most compelling aspects of 1-Ethyl-1H-indol-4-amine is its potential as a precursor in the synthesis of more sophisticated bioactive molecules. Researchers have leveraged its structural framework to develop inhibitors targeting enzymes involved in critical metabolic pathways. For instance, studies have indicated that derivatives of this compound may interact with enzymes such as cytochrome P450 monooxygenases, which play a pivotal role in drug metabolism and detoxification processes.

The pharmacological profile of 1-Ethyl-1H-indol-4-amine has been investigated through both in vitro and in vivo studies. Initial findings suggest that this compound exhibits moderate affinity for certain receptor targets, making it a promising candidate for further development. Additionally, its ability to cross the blood-brain barrier has been noted, which is a crucial factor for compounds intended to treat central nervous system disorders.

The synthesis of 1-Ethyl-1H-indol-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the ethyl and amine groups at the appropriate positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further research and development efforts.

In the context of drug discovery, the versatility of 1-Ethyl-1H-indol-4-amine as a scaffold is particularly noteworthy. By modifying its structure through techniques such as halogenation, alkylation, or arylation, researchers can generate libraries of compounds with distinct biological activities. This approach is often employed in high-throughput screening campaigns to identify lead compounds for further optimization.

The safety profile of CAS No. 1194974-09-8, or 1-Ethyl-1H-indol-4-amine, is another critical consideration in its development as a potential therapeutic agent. Preliminary toxicology studies have been conducted to assess its acute and chronic toxicity levels. These studies aim to establish safe dosage ranges and identify any potential adverse effects associated with prolonged exposure. The results from these studies are essential for guiding preclinical and clinical development efforts.

The integration of computational chemistry tools has significantly enhanced the understanding of the interactions between 1-Ethyl-1H-indol-4-amine and biological targets. Molecular modeling techniques allow researchers to predict binding affinities and optimize lead structures before experimental validation becomes necessary. This computational approach has accelerated the drug discovery process by reducing the time and resources required for traditional trial-and-error methods.

The future prospects for 1-Ethyl-1H-indol-4-amine are promising, with ongoing research exploring its potential applications in various therapeutic areas. Investigational studies are focusing on its role in modulating immune responses, particularly in conditions involving chronic inflammation or autoimmunity. Additionally, its interactions with neurotransmitter systems have sparked interest among researchers investigating neurological disorders such as Alzheimer's disease and Parkinson's disease.

In conclusion, 1-Ethyl-1H-indol-4-am ine (CAS No. 1194974 -09 -8) stands out as a compound with significant pharmaceutical potential due to its unique structural features and diverse biological activities . The ongoing research into this molecule underscores its importance as a scaffold for drug discovery , with applications spanning multiple therapeutic areas . As our understanding of its pharmacological properties continues to evolve , so too will its role in developing novel treatments for human diseases .

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